PTMP serves as a building block for synthesizing degradable polymers through a process called thiol-ene click chemistry []. These polymers have bonds that can break down under specific conditions, making them attractive for various applications.
Another area of exploration involves using PTMP in thiol-ene methacrylate composites []. These composites are being investigated for their potential use in dental restorations.
PTMP is also being explored for its role in creating solid polymer electrolytes for lithium-ion batteries []. These electrolytes are essential components that allow ions to flow freely within the battery.
Pentaerythritol tetrakis(3-mercaptopropionate) is a chemical compound characterized by its molecular formula and a molecular weight of approximately 488.66 g/mol. It appears as a colorless to almost colorless liquid and is practically insoluble in water . This compound is primarily utilized as an intermediate in organic synthesis, particularly in polymerization reactions, where it acts as a crosslinking agent. It is also employed in various applications such as ultraviolet coatings, inks, adhesives, and hair treatment additives .
The primary synthesis method for pentaerythritol tetrakis(3-mercaptopropionate) involves the catalytic esterification of pentaerythritol with mercaptopropionic acid. Common catalysts include methanesulfonic acid and p-toluenesulfonic acid. The process typically yields a product with a tetraester content of less than 70% . Key steps include:
Pentaerythritol tetrakis(3-mercaptopropionate) has diverse applications across various industries:
Interaction studies involving pentaerythritol tetrakis(3-mercaptopropionate) focus on its reactivity with other compounds and its effects on biological systems. Notable interactions include:
Pentaerythritol tetrakis(3-mercaptopropionate) shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pentaerythritol tri(3-mercaptopropionate) | C_{12}H_{18}O_{6}S_{3} | Triester variant; used in similar applications |
Trimethylolpropane tris(3-mercaptopropionate) | C_{15}H_{24}O_{6}S_{3} | Triglycidyl ether; used for crosslinking |
Dodecanedioic acid di(3-mercaptopropionate) | C_{18}H_{34}O_4S_2 | Dicarboxylic acid derivative; used in polyurethanes |
Pentaerythritol tetrakis(3-mercaptopropionate) is unique due to its tetraester structure, which provides enhanced crosslinking capabilities compared to triester variants. Its specific application in dental materials and energy storage also distinguishes it from other similar compounds.
The systematic IUPAC name for PETMP is 3-[(3-sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate. Its molecular formula, $$ \text{C}{17}\text{H}{28}\text{O}{8}\text{S}{4} $$, reflects a molecular weight of $$ 488.64 \, \text{g/mol} $$. The structure consists of a central pentaerythritol molecule ($$ \text{C}(\text{CH}2\text{OH})4 $$) esterified with four 3-mercaptopropionic acid ($$ \text{HSCH}2\text{CH}2\text{COOH} $$) units, resulting in four terminal thiol (-SH) groups.
The molecule’s tetrahedral geometry arises from the pentaerythritol core, with each hydroxyl group replaced by a 3-mercaptopropionate moiety. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular formula | $$ \text{C}{17}\text{H}{28}\text{O}{8}\text{S}{4} $$ | |
Molecular weight | $$ 488.64 \, \text{g/mol} $$ | |
Thiol group count | 4 | |
Ester group count | 4 |
PETMP is a viscous liquid at room temperature with the following properties:
The thiol groups confer reactivity toward alkenes, epoxides, and metal surfaces, while the ester linkages provide moderate resistance to hydrolysis under acidic conditions.
Irritant;Health Hazard;Environmental Hazard